molecular formula C13H12BrNO B14029976 3-Bromo-5-(4-methoxybenzyl)pyridine

3-Bromo-5-(4-methoxybenzyl)pyridine

Cat. No.: B14029976
M. Wt: 278.14 g/mol
InChI Key: VXPIUNLOQPZPME-UHFFFAOYSA-N
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Description

3-Bromo-5-(4-methoxybenzyl)pyridine is a heterocyclic organic compound that belongs to the pyridine family. It is characterized by the presence of a bromine atom at the 3rd position and a 4-methoxybenzyl group at the 5th position of the pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(4-methoxybenzyl)pyridine can be achieved through several methods. One common method involves the Suzuki-Miyaura coupling reaction. In this reaction, 3-bromo-5-chloropyridine is reacted with 4-methoxybenzylboronic acid in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and is known for its high efficiency and selectivity .

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(4-methoxybenzyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3rd position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methoxybenzyl group can undergo oxidation to form corresponding aldehydes or acids.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the methoxybenzyl group.

    Reduction Reactions: Products include piperidine derivatives.

Scientific Research Applications

3-Bromo-5-(4-methoxybenzyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(4-methoxybenzyl)pyridine involves its interaction with specific molecular targets. The bromine atom and the methoxybenzyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are ongoing to fully elucidate its molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(4-methoxybenzyloxy)pyridine
  • 3-Bromo-5-(4-methoxyphenyl)pyridine
  • 3-Bromo-5-(4-methoxybenzyl)thiophene

Comparison

Compared to similar compounds, 3-Bromo-5-(4-methoxybenzyl)pyridine is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research applications. Its high reactivity and selectivity in chemical reactions further enhance its utility in synthetic chemistry .

Properties

Molecular Formula

C13H12BrNO

Molecular Weight

278.14 g/mol

IUPAC Name

3-bromo-5-[(4-methoxyphenyl)methyl]pyridine

InChI

InChI=1S/C13H12BrNO/c1-16-13-4-2-10(3-5-13)6-11-7-12(14)9-15-8-11/h2-5,7-9H,6H2,1H3

InChI Key

VXPIUNLOQPZPME-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=CC(=CN=C2)Br

Origin of Product

United States

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